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Compound of Interest

Compound Name: Ampelopsin G

Cat. No.: B14862432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the enantiomers of

Ampelopsin G, also known as dihydromyricetin. While research indicates stereoselectivity in

its anti-inflammatory effects, a significant portion of the available data pertains to the racemic

mixture. This document summarizes the existing findings, presents available quantitative data,

and details the experimental protocols utilized in these assessments.

Introduction
Ampelopsin G, a flavonoid found in plants such as Ampelopsis grossedentata, is recognized

for a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and

neuroprotective effects. As a chiral molecule, Ampelopsin G exists as two enantiomers: (+)-

Ampelopsin G and (-)-Ampelopsin G. Emerging evidence suggests that the biological activity

of these enantiomers is not identical, with one form exhibiting greater potency. This guide

focuses on the comparative anti-inflammatory activities of these enantiomers.

Comparative Biological Activity
A key study has demonstrated that the enantiomers of Ampelopsin G exhibit different levels of

anti-inflammatory activity. Specifically, (-)-Ampelopsin G has been shown to possess superior

anti-inflammatory effects compared to (+)-Ampelopsin G and the racemic mixture (a 1:1

mixture of both enantiomers) in Toll-like receptor 2 (TLR2)-activated RAW 264.7 macrophage

cells.
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While this qualitative difference is established, detailed quantitative comparisons, such as the

half-maximal inhibitory concentrations (IC50) for key inflammatory mediators, are not

extensively available for the individual enantiomers in the reviewed literature. The following

tables present quantitative data for racemic Ampelopsin G, which serves as a benchmark for

its overall anti-inflammatory potential.

Quantitative Data Presentation
The data below is for racemic Ampelopsin G (Dihydromyricetin) and illustrates its inhibitory

effects on key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage

models.

Table 1: Inhibition of Nitric Oxide (NO) Production by Racemic Ampelopsin G

Cell Line Stimulant
IC50 (µM) for NO
Inhibition

Reference

RAW 264.7 LPS
Data not specified,

significant inhibition
[1]

Table 2: Inhibition of Pro-inflammatory Cytokine Production by Racemic Ampelopsin G
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Cell Line Stimulant Cytokine Effect Reference

RAW 264.7 LPS TNF-α

Significant dose-

dependent

inhibition

[1]

RAW 264.7 LPS IL-1β

Significant dose-

dependent

inhibition

[1]

RAW 264.7 LPS IL-6

Significant dose-

dependent

inhibition

[1]

BV2 microglia LPS TNF-α
Significant

reduction
[2]

BV2 microglia LPS IL-1β
Significant

reduction
[2]

BV2 microglia LPS IL-6
Significant

reduction
[2]

Note: While it is reported that (-)-Ampelopsin G has stronger activity, specific IC50 values for

the individual enantiomers are not available in the cited literature.

Signaling Pathways
The anti-inflammatory effects of Ampelopsin G are largely attributed to its modulation of the

Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. The

presumed mechanism for both enantiomers involves the inhibition of this pathway upon

stimulation of Toll-like receptors. The diagram below illustrates the general mechanism of

action. It is hypothesized that (-)-Ampelopsin G inhibits this pathway more effectively than (+)-

Ampelopsin G.

General workflow for investigating the anti-inflammatory effects of Ampelopsin G enantiomers.
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Inhibition of the TLR2/NF-κB signaling pathway by Ampelopsin G.
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following sections outline the key experimental protocols used to assess the biological activity

of Ampelopsin G enantiomers.

This method is employed to isolate the individual (+)- and (-)-enantiomers from the racemic

mixture.

Chromatography System: Supercritical Fluid Chromatography (SFC) system.

Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate)-coated chiral stationary

phase.

Mobile Phase: A mixture of CO2 and methanol (e.g., 60:40, v/v).

Flow Rate: Optimized for resolution (e.g., 2-4 mL/min).

Detection: UV detector at a specified wavelength.

Procedure: A solution of racemic Ampelopsin G is injected into the SFC system. The

enantiomers are separated based on their differential interaction with the chiral stationary

phase, leading to distinct retention times and allowing for their collection as separate

fractions. The purity of the collected enantiomers is then verified.

Cell Line: Murine macrophage cell line RAW 264.7.

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in

a humidified atmosphere with 5% CO2.

Treatment Protocol: Cells are seeded in appropriate culture plates. After adherence, they are

pre-treated with various concentrations of (-)-Ampelopsin G, (+)-Ampelopsin G, or the

racemic mixture for a specified period (e.g., 1-2 hours). Subsequently, inflammation is

induced by adding a stimulant such as lipopolysaccharide (LPS) or a specific TLR2 agonist.

This assay is performed to ensure that the observed anti-inflammatory effects are not due to

cytotoxicity of the compounds.
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Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay

measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to

convert the yellow MTT to a purple formazan product.

Procedure:

RAW 264.7 cells are treated with various concentrations of the Ampelopsin G
enantiomers for 24 hours.

MTT solution is added to each well and incubated for 4 hours.

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the

formazan crystals.

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Cell viability is expressed as a percentage relative to the untreated control cells.

This assay quantifies the production of nitric oxide, a key inflammatory mediator.

Principle: The Griess reagent reacts with nitrite (a stable product of NO) in the cell culture

supernatant to form a colored azo compound, which can be measured

spectrophotometrically.

Procedure:

RAW 264.7 cells are pre-treated with Ampelopsin G enantiomers and then stimulated

with an inflammatory agent for 24 hours.

The cell culture supernatant is collected.

An equal volume of Griess reagent is added to the supernatant and incubated at room

temperature.

The absorbance is measured at approximately 540 nm.

The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
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Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-

inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

Principle: This assay utilizes specific antibodies to capture and detect the target cytokine.

The amount of cytokine is proportional to the intensity of a colorimetric or fluorescent signal.

Procedure:

Cell culture supernatants from treated and stimulated cells are collected.

The ELISA is performed according to the manufacturer's instructions for the specific

cytokine kit.

The absorbance is read using a microplate reader.

Cytokine concentrations are calculated based on a standard curve generated with

recombinant cytokines.

This technique is used to determine the expression levels of key proteins involved in the

inflammatory signaling pathway, such as inducible nitric oxide synthase (iNOS),

cyclooxygenase-2 (COX-2), and phosphorylated NF-κB p65.

Procedure:

Cells are lysed to extract total proteins.

Protein concentration is determined using a protein assay (e.g., BCA assay).

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane

(e.g., PVDF).

The membrane is blocked and then incubated with primary antibodies specific to the target

proteins.

After washing, the membrane is incubated with a corresponding secondary antibody

conjugated to an enzyme (e.g., HRP).
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The protein bands are visualized using a chemiluminescent substrate and an imaging

system.

The band intensities are quantified and normalized to a loading control (e.g., β-actin or

GAPDH).

Conclusion
The available evidence strongly suggests that the biological activity of Ampelopsin G is

enantioselective, with (-)-Ampelopsin G demonstrating more potent anti-inflammatory effects

than (+)-Ampelopsin G. This activity is primarily mediated through the inhibition of the NF-κB

signaling pathway. However, there is a clear need for further research to provide detailed

quantitative data comparing the potency of the individual enantiomers and to elucidate any

subtle differences in their mechanisms of action. Such studies will be invaluable for the future

development of Ampelopsin G-based therapeutics.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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